molecular formula C18H23N3O2 B7570785 2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one

2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one

Cat. No. B7570785
M. Wt: 313.4 g/mol
InChI Key: QVTDSLPLQCVYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one is a chemical compound that belongs to the class of quinolones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one is not fully understood. However, it is believed to inhibit the activity of protein kinase CK2 by binding to its ATP-binding site. This, in turn, leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one in lab experiments is its potential as a potent inhibitor of protein kinase CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one. One potential direction is to study its potential applications in the treatment of various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail, with the aim of developing more potent inhibitors of protein kinase CK2. Additionally, research could be conducted to improve the solubility of the compound, which would make it easier to work with in experimental settings.

Synthesis Methods

The synthesis of 2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one involves the reaction of 2-aminobenzophenone with 2-methylpropylpiperazine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the product is obtained through a series of purification steps.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation.

properties

IUPAC Name

2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(2)12-20-7-9-21(10-8-20)18(23)16-11-17(22)14-5-3-4-6-15(14)19-16/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTDSLPLQCVYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)C2=CC(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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